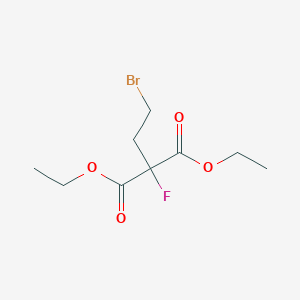
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile (BCTFEBN) is an organofluorine compound that has been studied extensively for its use in various scientific research applications. It is a fluorinated derivative of benzonitrile, a common organic compound, and has been found to possess unique properties that make it useful in a wide variety of research contexts.
科学研究应用
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile has been studied extensively for its use in various scientific research applications. It has been found to be useful in the study of organic and inorganic molecules, as well as in the study of proteins and their interactions. This compound has also been used in the study of catalytic reactions, as well as in the study of the physical and chemical properties of materials. Additionally, this compound has been used in the study of the effects of environmental pollutants on biological systems.
作用机制
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile has been found to interact with biological systems in a number of ways. It has been found to bind to proteins, as well as to interact with other biomolecules such as lipids and nucleic acids. Additionally, this compound has been found to interact with cellular membranes, which can affect their permeability and other properties.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to affect the activity of certain enzymes, as well as to affect the expression of certain genes. Additionally, this compound has been found to affect the activity of certain hormones, as well as to affect the metabolism of certain nutrients.
实验室实验的优点和局限性
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile has many advantages for use in lab experiments. It is easy to synthesize, and is relatively inexpensive. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, this compound is not suitable for use in high-temperature experiments, and its interactions with biological systems can be difficult to predict.
未来方向
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile has a great potential for use in scientific research. Future research could focus on developing new methods for synthesizing this compound, as well as on exploring its interactions with other biomolecules. Additionally, future research could focus on exploring the effects of this compound on the activity of enzymes, hormones, and other molecules. Finally, future research could focus on exploring the potential use of this compound in the study of environmental pollutants and their effects on biological systems.
合成方法
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile can be synthesized through a variety of methods, including direct fluorination and hydrolysis reactions. In direct fluorination reactions, this compound is formed when benzonitrile is reacted with fluorine gas in an inert atmosphere. In hydrolysis reactions, this compound is formed when benzonitrile is reacted with aqueous hydrofluoric acid. Both of these methods produce this compound in high yields and are relatively straightforward.
属性
IUPAC Name |
3,4-bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F6NO2/c12-8(14)10(16,17)21-6-2-1-5(4-20)3-7(6)22-11(18,19)9(13)15/h1-3,8-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMPPAXYVPUOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(C(F)Cl)(F)F)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)





![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)





